3-Propoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDEAVXEOZNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599637 | |
| Record name | 3-Propoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748141-89-1 | |
| Record name | 3-Propoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Propoxypyridazine and Its Analogues
Strategic Approaches to Pyridazine (B1198779) Ring Construction Relevant to Alkoxypyridazines
The formation of the pyridazine core is the foundational step in the synthesis of 3-propoxypyridazine. Various strategies have been developed to construct this heterocyclic system, with cyclization and multi-component reactions being particularly relevant.
Cyclization Reactions in Pyridazine Synthesis
Cyclization reactions are a cornerstone of pyridazine synthesis, typically involving the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. uzh.ch This classical approach, known as the Knorr synthesis, remains a widely used method for constructing the pyridazine ring. vdoc.pub The versatility of this method allows for the introduction of various substituents on the pyridazine core by using appropriately substituted 1,4-dicarbonyl precursors. For the synthesis of precursors to alkoxypyridazines, a common strategy involves the use of a 1,4-dicarbonyl compound that can be later converted to a halogenated pyridazine, which is then amenable to nucleophilic substitution with an alkoxide.
A notable example of cyclization is the reaction of a β,γ-unsaturated hydrazone, which can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. These intermediates can then be efficiently oxidized to the corresponding pyridazines. rsc.org Furthermore, Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reactions between s-tetrazines and silyl (B83357) enol ethers provide a modern and highly regioselective route to functionalized pyridazines, including 3-bromo-pyridazines which are excellent precursors for alkoxypyridazines. uzh.ch
Multi-component Reactions for Pyridazine Core Formation
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering the ability to construct complex molecules in a single step from three or more starting materials. scispace.commdpi.comresearchgate.netresearchgate.net This approach is highly convergent and atom-economical. Several MCRs have been developed for the synthesis of pyridazine derivatives. scispace.commdpi.comresearchgate.netresearchgate.netscilit.com
One such strategy involves the one-pot reaction of arylhydrazonals with activated methylene (B1212753) nitriles under pressure, leading to the formation of functionalized pyridazines. scilit.com Another example is the three-component reaction of 3,6-dihydrazinopyridazine, an aldehyde, and an oxidizing agent like iodobenzene (B50100) diacetate to afford sterically hindered bis-1,2,4-triazolopyridazines. scispace.com While not directly yielding this compound, these MCRs showcase the potential for rapid assembly of the pyridazine scaffold, which can then be further elaborated. For instance, a one-pot, pseudo four-component domino reaction involving hydrazine, a β-keto-α,α-diester, and a 1,2-dicarbonyl compound can lead to highly substituted 1,4-dihydropyridazines. prepchem.com
Functionalization and Derivatization Strategies for Alkoxypyridazines
Once the pyridazine ring is formed, the introduction of the propoxy group and other functionalities is achieved through various derivatization strategies.
Nucleophilic Substitution Reactions in Pyridazine Functionalization
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto the pyridazine ring. wikipedia.org The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles, particularly at positions ortho and para to the nitrogen atoms. Halogenated pyridazines, such as 3-chloropyridazine (B74176), are common substrates for these reactions.
A direct, albeit older, example is the synthesis of 3-sulfanilamido-6-n-propoxypyridazine. In this synthesis, 3-sulfanilamido-6-chloropyridazine is treated with sodium propoxide, generated in situ from sodium metal and n-propanol, at elevated temperatures in a sealed tube to yield the desired 6-propoxy derivative. google.com This illustrates the fundamental principle of displacing a halide with an alkoxide. The general applicability of this reaction allows for the synthesis of a wide range of alkoxypyridazines by varying the alcohol used. libretexts.org
| Starting Material | Reagent | Product | Reference |
| 3-sulfanilamido-6-chloropyridazine | Sodium n-propoxide | 3-sulfanilamido-6-n-propoxypyridazine | google.com |
| 3-sulfanilamido-6-chloropyridazine | Sodium i-propoxide | 3-sulfanilamido-6-i-propoxypyridazine | google.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in this compound Analog Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized aromatic and heteroaromatic compounds. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is particularly versatile for creating C-C bonds. organic-chemistry.orgrsc.org
In the context of this compound analogues, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto the pyridazine ring. For instance, a 3-chloro-6-propoxypyridazine (B1347354) could be coupled with various boronic acids to generate a library of 3-aryl-6-propoxypyridazines. While direct examples for this compound are not prevalent in recent literature, the methodology is well-established for pyridazine systems. researchgate.net For example, the synthesis of 3-propoxy-9H-pyrido[3,4-b]indole involves the Buchwald-Hartwig amination of 5-bromo-2-propoxypyridine (B1292393), followed by a Heck-type cyclization, demonstrating the utility of palladium catalysis in manipulating propoxy-substituted pyridine (B92270) and, by extension, pyridazine systems. nih.gov
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | 3-(p-tolyl)pyridazine | researchgate.net |
| 2-Chloropyridine | 2-Methylphenyl boronic acid | PEPPSI-IPr | 2-(o-tolyl)pyridine | rsc.org |
| 5-Bromo-2-propoxypyridine | 2-Chloroaniline | Pd(OAc)₂ / X-Phos | N-(2-chlorophenyl)-6-propoxypyridin-3-amine | nih.gov |
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov For pyridazines, C-H functionalization can be used to introduce various groups, including alkoxy groups.
One reported method involves the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) with primary alcohols to access alkoxypyridazines. beilstein-journals.org While this specific example leads to further cyclization, the initial C-H alkoxylation step is a key transformation. Photoredox catalysis has also been employed for the C-H alkoxylation of azines, offering a mild and efficient route. nih.gov Furthermore, palladium-catalyzed C-H activation has been utilized for the ortho-arylation and alkenylation of pyridine N-oxides, a strategy that could potentially be adapted for pyridazines. researchgate.net The direct C-H alkoxylation of the pyridazine ring to form this compound represents a modern and efficient, though less commonly reported, synthetic pathway. rsc.orgacs.org
| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
| 3,6-Dichloropyridazine | Primary Alcohols | TiCl₃, t-BuOOH | Alkoxypyridazine | beilstein-journals.org |
| Pyridine N-oxides | Unactivated Arenes | Pd(OAc)₂, Ag₂CO₃ | ortho-Arylated Pyridine N-oxide | researchgate.net |
| Azines | Aliphatic Carboxylic Acids | Photoredox Catalyst | Alkylated Azine | nih.gov |
N-Alkylation and Related Transformations
N-alkylation is a fundamental transformation in the synthesis of pyridazine derivatives, involving the introduction of an alkyl group onto a nitrogen atom of the pyridazine ring. wisdomlib.org This process can be challenging and is often a critical step in the elaboration of more complex molecular architectures. wisdomlib.orgresearchgate.net
Conventional methods for N-alkylation of pyridazines often require prolonged reaction times and may result in moderate to low yields. scielo.org.za However, recent advancements have focused on improving the efficiency of this transformation. For instance, the N-alkylation of pyridazine with various alkyl halides, such as α-bromoacetophenones, serves as a key initial step in the synthesis of novel pyridazine-based compounds. researchgate.net The resulting pyridazinium salts are versatile intermediates for subsequent reactions, like [3+2] dipolar cycloadditions, to generate a diverse range of functionalized pyridazine derivatives. researchgate.net
The nature of the alkylating agent and the reaction conditions significantly influence the outcome of N-alkylation. The use of soft electrophiles like alkyl halides tends to favor alkylation at the softer sulfur atom in thione-substituted pyridazines, while harder electrophiles such as formaldehyde (B43269) and acyl halides preferentially attack the harder nitrogen atom. clockss.org This selectivity is a key consideration in designing synthetic routes to specific pyridazine analogues.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridazine derivatives, aiming to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous reagents, and employing energy-efficient techniques.
Microwave-Assisted Synthesis of Pyridazine Derivatives
Microwave irradiation has emerged as a powerful tool in the synthesis of pyridazine derivatives, offering significant advantages over conventional heating methods. asianpubs.orgtandfonline.comtandfonline.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. asianpubs.orgtandfonline.comtandfonline.commdpi.comnih.govarkat-usa.org
Microwave-assisted synthesis has been successfully employed for various reactions in pyridazine chemistry, including condensation reactions and the formation of fused heterocyclic systems. For example, the synthesis of 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones and 6-substituted phenyl tetrazolo(1,5-b)pyridazines has been achieved in just 1-3 minutes under microwave irradiation. asianpubs.org Solvent-free microwave-assisted synthesis of polyfunctional pyridazine derivatives has also been reported, highlighting the potential for non-thermal microwave effects to enhance reaction efficiency. tandfonline.comtandfonline.com Furthermore, microwave irradiation has been utilized in multicomponent syntheses to produce novel thiazolyl-pyridazinediones, demonstrating its utility in creating complex molecules in a single step with high efficiency. mdpi.com
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantages of Microwave Method | Reference |
|---|---|---|---|---|
| Condensation and Cyclization | Hours | 1-3 minutes | Drastic reduction in reaction time, high yields. | asianpubs.org |
| Solvent-Free Synthesis | Not specified | Short reaction times | Environmentally friendly (no solvent), high yields, potential non-thermal effects. | tandfonline.comtandfonline.com |
| Multicomponent Synthesis | Not specified | Short reaction time | High efficiency, eco-friendly energy source. | mdpi.com |
Ultrasonic Irradiation in Pyridazine Synthesis
Ultrasonic irradiation is another green chemistry technique that has proven effective in the synthesis of pyridazine derivatives. scielo.org.zarsc.orggrowingscience.comgrowingscience.comnih.govresearchgate.netnih.govresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. growingscience.comresearchgate.net
This method has been successfully applied to the N-alkylation of pyridazines, significantly reducing the reaction time compared to conventional methods. scielo.org.za For instance, the synthesis of pyridazinium-based ionic liquids was achieved in 5 hours under ultrasonic irradiation, a substantial improvement over traditional heating. scielo.org.za Ultrasound has also been used to promote the synthesis of pyridazinone derivatives and other polyfunctional pyridazines in water, a green solvent, leading to high yields in very short reaction times. rsc.orggrowingscience.comgrowingscience.comnih.govresearchgate.net These reactions often proceed under mild conditions and without the need for catalysts, making them attractive from both an economic and environmental perspective. growingscience.com
Catalyst-Free or Environmentally Benign Catalysis (e.g., Chitosan) in Pyridazine Synthesis
The development of catalyst-free synthetic methods and the use of environmentally benign catalysts are key areas of green chemistry research in pyridazine synthesis. rsc.orgacs.orgresearchgate.netresearchgate.net Catalyst-free approaches simplify reaction procedures and avoid the use of potentially toxic and expensive metal catalysts. acs.orgresearchgate.net
Chitosan (B1678972), a biodegradable and readily available biopolymer, has emerged as a promising green catalyst for the synthesis of pyridazines and fused pyridazine systems. mdpi.comarkat-usa.orgumich.edumdpi.comthieme-connect.comeurjchem.com It can act as a heterogeneous basic catalyst, facilitating reactions such as Michael additions and multicomponent reactions to produce various pyridazine derivatives. arkat-usa.orgmdpi.comthieme-connect.comeurjchem.com For example, chitosan has been used to catalyze the reaction of azaenamines with 3-cyanomethylidene-2-oxindoles to yield spirocyclic 2-oxindole derivatives of 6-amino-4H-pyridazine. thieme-connect.com The use of chitosan as a catalyst aligns with green chemistry principles due to its natural origin, biodegradability, and reusability. mdpi.comeurjchem.com
| Reaction Type | Role of Chitosan | Advantages | Reference |
|---|---|---|---|
| Michael Addition | Heterogeneous basic catalyst | Eco-friendly, reusable, avoids toxic catalysts. | eurjchem.com |
| [3+3] Atom Combination | Green heterogeneous basic catalyst | Environmentally benign alternative to traditional bases. | arkat-usa.orgumich.edu |
| Multicomponent Synthesis | Heterogeneous phase transfer basic biocatalyst | Eco-friendly, efficient yields, short reaction times. | mdpi.com |
| Synthesis of Spirocyclic Derivatives | Catalyst | Efficient for the synthesis of complex structures. | thieme-connect.com |
Synthesis of Intermediates and Precursors for this compound Derivatives
The synthesis of this compound and its analogues often relies on the availability of key intermediates and precursors, particularly halogenated pyridazines.
Preparation of Halogenated Pyridazine Intermediates
Halogenated pyridazines, such as 3-chloropyridazine, are versatile and crucial intermediates in the synthesis of a wide range of pyridazine derivatives. mdpi.comchemicalbook.comtandfonline.comresearchgate.netnih.govwur.nlchemrxiv.org The halogen atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups, including the propoxy group to form this compound. tandfonline.com
One common method for preparing 3-chloropyridazine involves the reaction of a pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). asianpubs.org This transformation is a key step in many synthetic sequences. For instance, 3-chloro-6-substituted phenyl pyridazines can be synthesized from the corresponding 6-substituted phenyl-2,3,4,5-tetrahydropyridazine-3-ones by treatment with POCl₃. asianpubs.org
Alternative strategies for the synthesis of halogenated pyridines, which can be conceptually extended to pyridazines, include direct halogenation or a ring-opening/ring-closing strategy involving Zincke imine intermediates. nih.govchemrxiv.org The development of efficient and regioselective halogenation methods is critical for expanding the diversity of accessible pyridazine derivatives. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium in cross-coupling reactions, making halogenated pyridazines valuable partners in Suzuki-Miyaura and other coupling reactions for further functionalization. mdpi.com
Synthetic Routes to Propoxylated Precursors
A primary and long-standing method for synthesizing propoxylated pyridazines involves the nucleophilic substitution of a halogen atom on the pyridazine ring with a propoxide anion. This approach is particularly effective when the halogen is activated by the electron-withdrawing nature of the pyridazine ring nitrogens. A common precursor, 3,6-dichloropyridazine, serves as a versatile starting material, allowing for sequential and regioselective substitution reactions.
One of the foundational methods is the Williamson-type ether synthesis, where an alkali metal propoxide, typically sodium or potassium propoxide, is reacted with a chloropyridazine derivative. For instance, the synthesis of 3-sulfanilamido-6-n-propoxypyridazine is achieved by heating 3-sulfanilamido-6-chloropyridazine with sodium n-propoxide, generated in situ from sodium metal and n-propyl alcohol. google.com The reaction is typically conducted in a sealed tube at elevated temperatures to ensure completion. google.com
| Substrate | Reagent | Solvent | Conditions | Product | Reference |
| 3-Sulfanilamido-6-chloropyridazine | Sodium n-propoxide | n-Propyl alcohol | 145-155 °C, 13 hours (sealed tube) | 3-Sulfanilamido-6-n-propoxypyridazine | google.com |
| 3-Sulfanilamido-6-chloropyridazine | Sodium isopropoxide | Isopropyl alcohol | 145-155 °C, 13 hours (sealed tube) | 3-Sulfanilamido-6-isopropoxypyridazine | google.com |
Another key precursor, 3-chloro-6-propoxypyridazine, can be synthesized from 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms often allows for selective monosubstitution under controlled conditions. This monosubstituted product is a valuable intermediate for further functionalization at the remaining chloro position.
A more contemporary approach involves the radical-mediated C-H functionalization of the pyridazine core. This method circumvents the need for pre-halogenated substrates. For example, alkoxy pyridazines can be accessed through the reaction of 3,6-dichloropyridazine with primary alcohols using tert-butyl hydroperoxide (t-BuOOH) as a radical initiator and titanium(III) chloride (TiCl₃). acs.org This transformation is notable for being conducted open to air, showcasing its robustness. acs.org
The synthesis of propoxylated pyridine precursors is also crucial, as these can be used to construct more complex fused ring systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in this context. For example, 5-bromo-2-propoxypyridine can be coupled with anilines to form N-aryl-6-propoxypyridin-3-amines. nih.gov These diarylamine intermediates can then undergo subsequent intramolecular cyclization to yield carboline structures. nih.govrsc.org The synthesis of the initial 5-bromo-2-propoxypyridine precursor itself is a critical upstream step, often achieved through bromination of 2-propoxypyridine (B3200643) or propoxylation of a brominated hydroxypyridine.
Another method for introducing the propoxy group is through the reaction with propylene (B89431) oxide. This technique is particularly useful for the propoxylation of heterocyclic compounds containing active hydrogen atoms (e.g., -OH, -NH), leading to the formation of nonionic surface-active agents. researchgate.net
Finally, pyridazinone intermediates can be converted into propoxylated precursors. For example, a substituted 3(2H)-pyridazinone can be treated with a chlorinating agent like phosphorus oxychloride to yield a 3-chloropyridazine derivative. prepchem.com If the starting pyridazinone already contains a propoxy group at another position, this reaction provides a route to a chloro- and propoxy-disubstituted pyridazine, which is a versatile building block for further synthesis. For instance, 6-(3-methoxy-4-n-propoxyphenyl)-3[2H]pyridazinone is converted to 3-chloro-6-(3-methoxy-4-n-propoxyphenyl)pyridazine upon heating with phosphorus oxychloride. prepchem.com
| Precursor | Reagent | Conditions | Product | Reference |
| 6-(3-methoxy-4-n-propoxyphenyl)-3[2H]pyridazinone | Phosphorus oxychloride (POCl₃) | 100 °C, 1 hour | 3-chloro-6-(3-methoxy-4-n-propoxyphenyl)pyridazine | prepchem.com |
These varied synthetic strategies provide a robust toolbox for chemists to access a wide range of propoxylated precursors, enabling the targeted synthesis of complex this compound analogues.
Mechanistic Investigations of 3 Propoxypyridazine Transformations
Elucidation of Reaction Pathways in 3-Propoxypyridazine Synthesis and Derivatization
The synthesis of this compound, like other alkoxypyridazines, can be achieved through several established reaction pathways, primarily involving nucleophilic substitution on a suitably activated pyridazine (B1198779) ring. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically starts with a halopyridazine, such as 3-chloropyridazine (B74176) or 3-bromopyridazine, which serves as an electrophilic substrate. The reaction proceeds by treating the halopyridazine with sodium propoxide, generated in situ by reacting propanol (B110389) with a strong base like sodium hydride. The propoxide anion acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion to form the 3-propoxy ether. The pyridazine ring's electron-withdrawing nitrogen atoms facilitate this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex).
Another viable synthetic route involves the direct C-H functionalization of the pyridazine core. For instance, a radical-mediated C-H functionalization has been described for 3,6-dichloropyridazine (B152260) using primary alcohols, which could be adapted for the synthesis of propoxy derivatives.
Derivatization of the this compound scaffold can be accomplished through further substitutions on the pyridazine ring or modifications of the propoxy group. For example, if a second reactive group is present on the ring, such as a halogen at the 6-position (e.g., 3-chloro-6-propoxypyridazine), it can undergo further reactions. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. Additionally, the synthesis of 3-alkylthio-6-allylthiopyridazine derivatives from 3-alkoxy-6-allylthiopyridazine precursors demonstrates that the alkoxy group can be displaced by other nucleophiles, in this case, a sulfur-based one.
A summary of common synthetic strategies is presented below:
Table 1: Synthetic Pathways to Alkoxypyridazines
| Starting Material | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| 3-Halopyridazine | Sodium Propoxide / Propanol | Nucleophilic Aromatic Substitution (SNAr) | This compound |
| 3,6-Dichloropyridazine | Propanol / TiCl3 / t-BuOOH | Radical C-H Functionalization | 4-Alkoxy-3,6-dichloropyridazine |
Studies of Intramolecular Rearrangements in Propoxypyridazines
Intramolecular rearrangements offer powerful methods for skeletal transformations in heterocyclic chemistry. For propoxypyridazines, a significant and synthetically useful rearrangement is the O- to N-alkyl migratory rearrangement. This transformation involves the migration of the alkyl group (propyl, in this case) from the exocyclic oxygen atom to one of the ring nitrogen atoms, converting an O-alkylated pyridazine into an N-alkylated pyridazinone.
This rearrangement typically does not occur spontaneously and requires catalysis. Research has shown that ruthenium complexes are effective catalysts for this formal activation of the sp³ C–O bond. The proposed mechanism involves the coordination of the Lewis basic pyridazine nitrogen to the ruthenium catalyst. This coordination activates the molecule, facilitating the cleavage of the C-O bond of the propoxy group and the subsequent formation of a new C-N bond at the ring nitrogen. This process effectively transforms the 2-alkoxypyridine isomer into the more thermodynamically stable N-alkylpyridone. This methodology has been extended to other N-containing heterocycles, including O-alkylpyridazines.
While other types of intramolecular rearrangements, such as solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangements (Claisen rearrangement), are well-known for allyl aryl ethers, the O- to N-alkyl migration is particularly characteristic of alkoxy-substituted nitrogen heterocycles like this compound. This reaction provides a direct route to N-alkyl pyridazinone structures, which are common motifs in pharmacologically active compounds. Preliminary mechanistic studies on related systems, such as the electrophile-induced rearrangement of propargylic esters, suggest that intramolecular 1,3-shifts can also occur under specific conditions, although the O- to N-migration is more prominently studied for simple alkoxypyridazines. nih.gov
Analysis of Fragmentation Pathways of Propoxypyridazine Ions in Gas Phase (e.g., Propene Loss)
Mass spectrometry is a critical tool for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. scribd.com For this compound, a characteristic fragmentation pathway in the gas phase is the loss of a neutral propene molecule from the protonated molecular ion [M+H]⁺. Detailed mechanistic studies on the analogous compound, 3-n-propoxypyridine, using chemical ionization (CI) and tandem mass spectrometry with deuterium (B1214612) labeling, have provided significant insights into this process. acs.orgresearchgate.netresearchgate.net
The loss of propene from the protonated molecular ion of 3-propoxypyridine (B1148659) has been shown to proceed via two distinct competitive mechanisms. acs.org
Formation of an Ion-Neutral Complex: One pathway involves the initial fragmentation of the C-O bond to form an ion-neutral complex. This complex consists of a pyridazinol radical cation and a propyl cation. Subsequent proton transfer from the propyl cation to the pyridazinol radical within this complex precedes the dissociation and release of a neutral propene molecule. researchgate.net
Direct Hydrogen Rearrangement (1,5-Hydride Shift): A second pathway involves a conventional intramolecular hydrogen transfer. This mechanism is described as a 1,5-hydride shift, where a hydrogen atom from the β-position of the n-propyl group is transferred to one of the pyridazine ring nitrogens through a six-membered cyclic transition state. This is followed by the cleavage of the C-O bond and elimination of propene. A 1,2-elimination type process has also been suggested as a possibility. acs.org
These fragmentation pathways are crucial for the structural identification of propoxypyridazine isomers, as the fragmentation patterns can differ based on the position of the propoxy group on the pyridazine ring. The primary fragmentation ions expected for this compound are summarized in the table below.
Table 2: Proposed Fragmentation Pathways for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Mechanism |
|---|---|---|---|
| 139 | Propene (C₃H₆, 42 Da) | 97 | Ion-Neutral Complex Formation |
| 139 | Propene (C₃H₆, 42 Da) | 97 | 1,5-Hydride Shift / 1,2-Elimination |
Role of Intermediates and Transition States in Alkoxypyridazine Reactions
The transformation of this compound, both in its synthesis and subsequent reactions, proceeds through a series of high-energy transition states and, in many cases, involves the formation of discrete reaction intermediates. solubilityofthings.comnumberanalytics.com Understanding these transient species is fundamental to elucidating the reaction mechanism. numberanalytics.comnih.gov
In Synthesis (Nucleophilic Aromatic Substitution): The synthesis of this compound via the SNAr reaction of a 3-halopyridazine with propoxide is a multi-step process. wolfram.com
Transition State 1 (TS1): The reaction begins with the approach of the propoxide nucleophile to the C3 position of the pyridazine ring. The first transition state is the energy maximum on the path to forming the intermediate.
Intermediate (Meisenheimer Complex): The reaction proceeds through a distinct, albeit transient, intermediate known as a Meisenheimer complex. This is a sigma complex where the nucleophile has added to the aromatic ring, breaking its aromaticity. The negative charge is delocalized across the ring and stabilized by the electron-withdrawing nitrogen atoms. This intermediate lies in a local energy minimum on the reaction coordinate. solubilityofthings.com
Transition State 2 (TS2): The collapse of the Meisenheimer complex to form the final product occurs via a second transition state, which corresponds to the energy barrier for the expulsion of the leaving group (e.g., a halide ion).
Theoretical studies on related perfluoropyridazine systems have shown that the energy of the transition state, and thus the reaction's regioselectivity, is influenced by factors such as stabilizing π-complexation between the incoming nucleophile and the electron-deficient diazine ring.
In Rearrangement Reactions: For the catalytic O- to N-alkyl migratory rearrangement, the reaction pathway also involves key intermediates and transition states.
Intermediate 1 (Substrate-Catalyst Complex): The first step is the formation of a complex between the this compound and the ruthenium catalyst.
Transition State: The crucial O- to N-alkyl migration step proceeds through a highly organized transition state where the C-O bond is partially broken, and the C-N bond is partially formed, all coordinated within the sphere of the metal catalyst. The catalyst's role is to lower the activation energy of this transition state. nih.gov
Intermediate 2 (Product-Catalyst Complex): After the migration is complete, an intermediate complex of the N-propylpyridazinone product and the catalyst is formed before the final product is released.
The characteristics of these transient species are summarized in the following table.
Table 3: Intermediates and Transition States in Alkoxypyridazine Reactions
| Reaction | Intermediate | Characteristics | Transition State | Characteristics |
|---|---|---|---|---|
| SNAr Synthesis | Meisenheimer Complex | Covalent adduct, non-aromatic, negatively charged, observable in some cases. | TS1 (Addition) & TS2 (Elimination) | High-energy, partial bond formation/cleavage, unobservable. solubilityofthings.com |
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for quantitatively understanding reaction rates and elucidating the mechanisms of chemical transformations involving this compound. fz-juelich.denih.gov Such studies measure how reaction rates change in response to varying conditions like reactant concentrations, temperature, and catalysts. rsc.orgyorku.ca
This rate law indicates that the reaction is bimolecular, consistent with a mechanism where both reactants are involved in the rate-determining step. Experimental determination of this rate law would involve a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and the initial reaction rate is measured.
The rate constant, k, can be determined from the slope of a plot of rate versus concentration. Furthermore, conducting these experiments at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction.
While specific kinetic data for reactions of this compound are not extensively published, studies on analogous systems, such as the reactions of substituted N-methylpyridinium ions, demonstrate the power of kinetic analysis. In those cases, kinetic data revealed that the deprotonation of an addition intermediate, rather than the initial nucleophilic attack, was the rate-determining step under certain conditions.
Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study of the synthesis of this compound.
Table 4: Hypothetical Kinetic Data for the Synthesis of this compound at 298 K
| Experiment | Initial [3-Chloropyridazine] (mol/L) | Initial [Sodium Propoxide] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
This data is for illustrative purposes only.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Propoxypyridazine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-propoxypyridazine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For pyridazine (B1198779) derivatives, the chemical shifts of the aromatic protons are particularly informative. For instance, in a series of synthesized pyridazin-3(2H)-one derivatives, the complete assignment of ¹H NMR spectra was achieved using one- and two-dimensional NMR methods. researchgate.net In pyrrolo[1,2-b]pyridazine (B13699388) derivatives, the ¹H NMR spectrum distinctly shows signals for the methyl and -CH groups of an isopropyl substituent, as well as the –CH2 and –CH of the pyridazine ring and aromatic protons. beilstein-journals.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. For example, the ¹³C NMR spectrum of a pyrrolo[1,2-b]pyridazine derivative confirmed the presence of two methyl and one CH group of the isopropyl substituent, along with the CH₂ and CH of the pyridazine ring. beilstein-journals.org The chemical shifts in the aromatic region, typically between 125-170 ppm, are characteristic of the pyridazine ring carbons. oregonstate.edulibretexts.org
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. researchgate.netmdpi.com These experiments allow for the unambiguous assignment of all ¹H and ¹³C signals, even in complex derivatives. researchgate.net For instance, HMBC is crucial for identifying long-range couplings between protons and carbons, helping to piece together the complete molecular structure. researchgate.net The analysis of various pyridazine derivatives has demonstrated the power of combining 1D and 2D NMR experiments for complete spectral assignment. researchgate.netnih.govnih.gov
Below is a table summarizing typical NMR data for a substituted pyridazine derivative.
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 0.85, 1.15 | d | 2 x CH₃ (isopropyl) | 22.6, 23.8 |
| 2.84-2.91 | m | CH (isopropyl) | 25.3 |
| 3.1-3.26 | ddd | CH₂ (pyridazine ring) | 31.5 |
| 4.71-4.74 | d | CH (pyridazine ring) | 34.7 |
| 6.88-7.63 | m | Aromatic Protons | 125-170 |
| Note: This table is a representative example based on data for a pyrrolo[1,2-b]pyridazine derivative. beilstein-journals.org Specific chemical shifts will vary depending on the exact substitution pattern. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., Chemical Ionization Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) is a common ionization method where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a "fingerprint" of the molecule. msu.edu For many pyridazine derivatives, the molecular ion peak is observed, confirming the molecular weight. mdpi.comnist.gov The fragmentation patterns can be complex but provide valuable structural information. msu.edunih.gov
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of compounds that are unstable under EI conditions. jst.go.jp Studies on nitrogen-containing heteroaromatic compounds, including pyridazines, have shown that CI mass spectra, using methane (B114726) or isobutane (B21531) as the reagent gas, consistently produce a strong [M+H]⁺ peak, which is invaluable for molecular weight determination. jst.go.jp For some derivatives, ions that are of low intensity in EI spectra can become dominant in CI spectra, providing complementary information. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This has been used to confirm the structure of newly synthesized pyrrolo[1,2-b]pyridazine derivatives. beilstein-journals.org
The table below illustrates common ions observed in the mass spectra of pyridazine derivatives.
| Ionization Method | Ion Type | Significance | Reference |
| Electron Ionization (EI) | M⁺ | Molecular Ion, confirms molecular weight | mdpi.comnist.gov |
| Electron Ionization (EI) | Fragment Ions | Provides structural "fingerprint" | msu.edunih.gov |
| Chemical Ionization (CI) | [M+H]⁺ | Protonated Molecular Ion, confirms molecular weight with less fragmentation | jst.go.jp |
| High-Resolution MS (HRMS) | M⁺ or [M+H]⁺ | Accurate mass for elemental formula determination | beilstein-journals.org |
Atmospheric pressure chemical ionization (APCI) has also been shown to be effective for the analysis of pesticides containing a pyridazine group, often providing better sensitivity than electrospray ionization (ESI) for these types of compounds. jfda-online.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
For this compound and its derivatives, the IR spectrum provides key information about the pyridazine ring and the propoxy substituent. The characteristic absorption bands for the pyridazine ring system, including C-H and C=N stretching vibrations, are typically observed. For example, in various pyridazine derivatives, aromatic C-H stretching vibrations are seen in their IR spectra. jocpr.com
The propoxy group will exhibit characteristic C-H stretching vibrations for the alkyl chain and a C-O-C stretching vibration. In related compounds, the C-O-C stretching band is noted. jocpr.com If other functional groups are present in derivatives, they will also give rise to distinct absorption bands. For instance, a carbonyl (C=O) group in pyridazinone derivatives shows a strong absorption in the range of 1600-1780 cm⁻¹. mdpi.comjocpr.com An N-H group will show a stretching band in the region of 3070-3500 cm⁻¹. jocpr.com
The table below summarizes some characteristic IR absorption frequencies for functional groups found in pyridazine derivatives.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Aromatic C-H | Stretching | ~3000-3100 | jocpr.com |
| Alkyl C-H | Stretching | ~2850-2960 | jocpr.com |
| C=N (in ring) | Stretching | ~1540-1680 | jocpr.com |
| C=C (in ring) | Stretching | ~1400-1600 | jocpr.com |
| C-O-C (ether) | Stretching | ~1000-1300 | jocpr.com |
| C=O (ketone/amide) | Stretching | 1600-1780 | mdpi.comjocpr.com |
| N-H | Stretching | 3070-3500 | jocpr.com |
| C-Cl | Stretching | 660-890 | jocpr.com |
The structures of various newly synthesized pyridazine derivatives have been confirmed using IR spectroscopy in conjunction with other spectroscopic methods. beilstein-journals.orgcapes.gov.brbohrium.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.
Pyridazine and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. doi.org
π → π* transition: This is a high-energy transition that results in a strong absorption band, usually located in the range of 220-270 nm for diazines. doi.org
n → π* transition: This is a lower-energy, less intense transition involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. This band appears at longer wavelengths, typically beyond 290 nm, and is often more structured. doi.org
The position and intensity of these absorption bands are influenced by the substituents on the pyridazine ring. For example, the introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, which can shift the absorption to longer wavelengths (a bathochromic shift). nih.govresearchgate.net The absorption intensity of diazines like pyridazine is generally higher than that of pyridine (B92270) and benzene. doi.org The relative positions of the nitrogen atoms in diazines also affect the absorption intensity, with pyridazine having a lower absorbance compared to pyrazine (B50134) and pyrimidine. doi.org
The table below shows the typical electronic transitions observed for pyridazine.
| Transition Type | Wavelength Range (nm) | Characteristics | Reference |
| π → π | 220-270 | Intense, poorly structured | doi.org |
| n → π | > 290 | Less intense, more structured, forbidden | doi.org |
UV-Vis spectroscopy has been used to characterize the electronic properties of new pyridazine derivatives, including those designed for applications in materials science. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a crystal structure for this compound itself was not found in the provided context, the structures of several related pyridazine derivatives have been determined by single-crystal X-ray diffraction. For example, the crystal structure of 2-iodyl-3-propoxypyridine has been established, confirming the connectivity and conformation of the propoxy group relative to the heterocyclic ring. nih.gov
Studies on various pyridazine derivatives have revealed how isomerism and steric factors influence crystal packing. acs.org For instance, in some derivatives, the molecules arrange into sheet-like structures or form columns stabilized by weak π-π interactions. acs.org The crystal structures of triazole pyridazine derivatives have also been confirmed by single-crystal X-ray diffraction, with the results being compared to theoretical calculations. bohrium.com The analysis of co-crystals involving pyridazine derivatives has provided insights into unconventional interactions that guide the crystal structure. mdpi.com
The ability to obtain single crystals suitable for X-ray diffraction is a critical, and sometimes challenging, step in this analysis. acs.orglibretexts.org When successful, it provides unparalleled detail about the solid-state conformation and packing of the molecule.
Other Advanced Spectroscopic Methods (e.g., Electron Spin Resonance - ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules and materials with unpaired electrons (i.e., radicals or paramagnetic species).
While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, ESR spectroscopy is a valuable tool for studying radical intermediates that may be formed from pyridazine derivatives. For example, ESR has been used to study the radical formed by the γ-irradiation of pyridine, which was identified as the 2-pyridyl radical. rsc.org
In studies of pyridyldinitrenes, ESR was used to investigate the quintet state of dinitrenes generated by photolysis. acs.org The spectra helped distinguish between different isomers based on their zero-field splitting parameters. acs.org Furthermore, ESR, in conjunction with electrochemical methods, has been used to characterize unstable radical intermediates formed during the oxidation of dihydropyridine (B1217469) derivatives. nih.gov These studies demonstrate the utility of ESR in probing reactive intermediates and understanding reaction mechanisms involving pyridazine-related structures.
Computational Chemistry and Theoretical Studies on 3 Propoxypyridazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is a widely used and versatile method in computational chemistry for predicting the properties of molecules. wikipedia.orgnih.gov DFT calculations allow for the determination of a molecule's ground-state electronic energy, electron density, and other molecular properties derived from these fundamental characteristics. scispace.com The theory is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined using functionals of the spatially dependent electron density. wikipedia.orgscispace.com In practice, approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA), Generalized Gradient Approximations (GGAs), and hybrid functionals, are employed to solve the Kohn-Sham equations. esqc.orggithub.io
For 3-Propoxypyridazine, DFT calculations can elucidate key aspects of its electronic nature. These calculations can predict the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO and LUMO are crucial in determining a molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. mdpi.com These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the nitrogen atoms of the pyridazine (B1198779) ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles.
While specific DFT studies exclusively on this compound are not abundant in the literature, the principles are broadly applied to pyridazine derivatives. mdpi.com Such studies provide insights into how substituents on the pyridazine ring influence its electronic properties and reactivity. For instance, the propoxy group, an electron-donating group, is expected to influence the electron density distribution on the pyridazine ring.
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data) Note: These are hypothetical values for illustrative purposes, as specific experimental or published computational data for this exact molecule is not readily available. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP/6-31G level of theory).*
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Polarizability | 25 ų | Measures the ease with which the electron cloud can be distorted by an external electric field. |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, dynamics, and thermodynamic properties of molecules like this compound. These simulations are valuable for understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target like a protein.
In a typical MD simulation of a this compound system, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. The simulation then proceeds in small time steps (on the order of femtoseconds), calculating the forces on each atom and updating their positions and velocities.
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: Analyze the rotation around the C-O bond of the propoxy group and the flexibility of the propyl chain to understand the molecule's accessible conformations.
Study Solvation: Investigate how water molecules arrange around the pyridazine ring and the propoxy group, providing insights into its solubility and the specific hydrogen bonding patterns.
Simulate Protein-Ligand Interactions: If this compound were being studied as a potential drug, MD simulations could model its binding to a target protein, assessing the stability of the binding pose and identifying key intermolecular interactions. acs.org
Recent studies on other pyridazine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes, often for periods up to 100 nanoseconds, providing crucial information on the dynamic behavior of the ligand in the binding pocket. acs.orgresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comactascientific.com By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Set Collection: Assembling a group of related pyridazine compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include properties like logP (lipophilicity), molar refractivity, topological polar surface area (TPSA), and quantum chemical descriptors from DFT calculations.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. dovepress.comnih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
While specific QSAR models for this compound are not published, studies on other pyridazine derivatives have demonstrated the utility of this approach. For example, QSAR models have been developed for pyridazine derivatives with vasorelaxant, antitubercular, and GABA-A receptor antagonist activities. dovepress.comasianpubs.org These studies often find that descriptors related to hydrophobicity, aromaticity, and the steric properties of substituents are crucial for biological activity. dovepress.comactascientific.com Such findings suggest that modifications to the propoxy group or substitutions at other positions on the pyridazine ring could significantly impact the biological profile of this compound.
In Silico Prediction of Molecular Properties and Drug-Likeness for Alkoxypyridazines
Lipinski's Rule of Five is a well-known guideline for evaluating drug-likeness, suggesting that poor absorption or permeation is more likely when a compound violates more than one of the following rules dovepress.com:
Molecular weight ≤ 500 Daltons
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen bond donors (sum of OHs and NHs) ≤ 5
Hydrogen bond acceptors (sum of Ns and Os) ≤ 10
For this compound and related alkoxypyridazines, these properties can be readily calculated. Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.
Table 2: Predicted Drug-Likeness Properties for this compound Note: These values are calculated from the known structure of this compound using standard computational tools.
| Property | Predicted Value | Lipinski's Rule | Status |
| Molecular Weight | 138.17 g/mol | ≤ 500 | Pass |
| LogP | 1.35 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | ≤ 10 | Pass |
| TPSA | 35.07 Ų | N/A | Favorable (good cell permeability often associated with TPSA < 140 Ų) |
| Rotatable Bonds | 3 | N/A | Favorable (good bioavailability often associated with ≤ 10 rotatable bonds) |
Based on these in silico predictions, this compound exhibits favorable drug-like properties, adhering to Lipinski's Rule of Five and possessing a TPSA value indicative of good membrane permeability. dovepress.comjapsonline.com This suggests that the core structure of alkoxypyridazines is a promising scaffold for designing orally bioavailable drugs. ajol.info
Conformation Analysis and Conformational Landscapes
The conformational landscape of this compound can be explored computationally by systematically rotating the dihedral angles and calculating the potential energy of each resulting conformer. This generates a potential energy surface, where energy minima correspond to stable, low-energy conformations. researchgate.net
The primary dihedral angle of interest is the one defined by the atoms C4-C3-O-C(propyl). Rotation around this bond will determine the orientation of the propoxy group relative to the pyridazine ring. Steric hindrance between the propyl chain and the hydrogen atom at the C4 position of the ring, as well as electronic effects like hyperconjugation, will influence the preferred conformations. rsc.org It is generally expected that staggered conformations, where the propyl chain is not eclipsing the pyridazine ring, will be energetically favored. libretexts.org
While detailed conformational analyses specific to this compound are scarce, studies on similar flexible molecules, such as other alkoxy heterocycles and substituted alkanes, provide a framework for understanding its behavior. rsc.orgumanitoba.caethz.ch These studies show that even subtle non-covalent interactions, like dispersion forces, can play a significant role in stabilizing certain conformers. researchgate.netumanitoba.ca The presence of multiple low-energy conformers suggests that this compound exists as an equilibrium of different shapes in solution, a factor that must be considered in molecular docking and drug design studies. ethz.ch
Biological Activities and Medicinal Chemistry Research of 3 Propoxypyridazine Analogues
Comprehensive Overview of Pyridazine (B1198779) Derivatives in Drug Discovery
Pyridazine and its derivatives are fundamental nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities. rjptonline.org These compounds serve as crucial building blocks in the synthesis of various pharmaceutical agents and natural products. rjptonline.org The inherent chemical properties of the pyridazine ring, such as its ability to be easily functionalized, make it an attractive core for the development of novel therapeutic agents. rjptonline.orgresearchgate.net
The diverse biological activities reported for pyridazine derivatives include:
Anticancer: acs.orgnih.govut.ac.iractascientific.comsarpublication.com
Antimicrobial (antibacterial and antifungal): sarpublication.commdpi.comnih.govresearchgate.netnih.govresearchgate.net
Central Nervous System (CNS) activity: mdpi.comacs.orggoogle.com
Anti-inflammatory: rjptonline.orgsarpublication.comscirp.org
Antihypertensive: rjptonline.orgresearchgate.netsarpublication.com
Antiviral: rjptonline.orgsarpublication.com
Analgesic: rjptonline.orgsarpublication.com
Several pyridazine-based drugs are already on the market, such as the antihypertensive agent hydralazine (B1673433) and the psychotropic drug minaprine, highlighting the therapeutic potential of this class of compounds. researchgate.netactascientific.com The continued exploration of pyridazine derivatives in drug discovery is driven by the need for new and more effective treatments for a variety of diseases. rjptonline.orgnih.gov
Anticancer Activity Studies of Pyridazine Derivatives
The anticancer potential of pyridazine derivatives is a significant area of research in medicinal chemistry. nih.govut.ac.iractascientific.com Numerous studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines, making them promising candidates for the development of new cancer therapies. acs.orgactascientific.comjst.go.jp
Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Induction)
The anticancer effects of pyridazine derivatives are often attributed to their ability to interfere with key cellular processes involved in cancer progression. Two of the most studied mechanisms are enzyme inhibition and the induction of apoptosis (programmed cell death).
Enzyme Inhibition:
Many pyridazine derivatives exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. A prominent target is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that is often overexpressed in various cancers. researchgate.netacs.org Inhibition of EGFR can disrupt signaling pathways that promote tumor growth. researchgate.net For example, novel hybrids of pyridazine-pyrazoline have shown excellent inhibitory effects on EGFR. researchgate.net Another important target is VEGFR-2 , a key regulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients). jst.go.jp Some pyridazine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply. jst.go.jp
Apoptosis Induction:
Inducing apoptosis in cancer cells is a key strategy for cancer therapy. Pyridazine derivatives have been shown to trigger apoptosis through various mechanisms. One common pathway involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio. nih.govresearchgate.net For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis. researchgate.netnih.gov Studies have shown that some pyridazine derivatives can significantly increase the levels of caspase-3 , a key effector caspase. researchgate.netnih.gov
In Vitro Cytotoxicity and Cell Line Specificity
The in vitro cytotoxicity of pyridazine derivatives has been evaluated against a wide range of human cancer cell lines. These studies are crucial for determining the anticancer potential and the cell line specificity of these compounds.
For example, a series of novel 3,6-disubstituted pyridazine derivatives were screened against the NCI-60 human tumor cell lines, with one compound, 9e , showing high growth inhibition against most of the cell lines. acs.org Similarly, certain pyridazine-containing compounds have demonstrated significant cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp In another study, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , exhibited remarkable cytotoxicity against several cancer cell lines, with the highest activity observed against the A549 lung cancer cell line. nih.govresearchgate.net
The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | MCF-7 (Breast) | 21.2 | jst.go.jp |
| 5b | HCT-116 (Colon) | < Imatinib | jst.go.jp |
| IXn | UO-31 (Renal) | 0.65 (EGFR Inhibition) | researchgate.net |
| IXg | UO-31 (Renal) | 0.75 (EGFR Inhibition) | researchgate.net |
| PPD-1 | A549 (Lung) | Highly active | nih.govresearchgate.net |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | metu.edu.tr |
| SPP10 | H69AR (Lung) | 3.16 ± 0.8 | metu.edu.tr |
| SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | metu.edu.tr |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These studies demonstrate the potent and sometimes selective cytotoxic effects of pyridazine derivatives against various cancer cell types, underscoring their potential as anticancer agents. jst.go.jpresearchgate.netnih.govmetu.edu.tr
Antibacterial and Antifungal Activity Investigations
In addition to their anticancer properties, pyridazine derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. mdpi.comnih.govnih.govresearchgate.netchemmethod.com The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial drugs, and pyridazines represent a promising class of compounds in this regard. mdpi.com
Activity against Gram-Positive and Gram-Negative Bacteria
Pyridazine derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
Studies have shown that certain pyridazinone derivatives are particularly effective against Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), a common Gram-positive bacterium responsible for various infections. mdpi.com For example, compounds 7 and 13 from a series of novel pyridazinone derivatives were found to be active against MRSA with low MIC values. mdpi.com Some synthesized pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties also exhibited promising inhibitory activity against S. aureus.
With respect to Gram-negative bacteria, pyridazine derivatives have shown activity against species such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov For instance, chloro-derivatives of pyridazine have exhibited high antibacterial activity against E. coli and P. aeruginosa. researchgate.net The antibacterial activity of some pyridazine derivatives is influenced by the nature and position of substituents on the pyridazine ring. mdpi.com
The following table presents the minimum inhibitory concentration (MIC) values of selected pyridazine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 7 | S. aureus (MRSA) | 7.8 | mdpi.com |
| 13 | A. baumannii | 3.74 | mdpi.com |
| 13 | P. aeruginosa | 7.48 | mdpi.com |
| 3 | S. aureus (MRSA) | 4.52 | mdpi.com |
| Urea/Thiourea derivatives | S. aureus | 2-4 µg/mL | |
| Urea/Thiourea derivatives | E. coli | 4-16 µg/mL |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of the bacteria.
These findings highlight the potential of pyridazine derivatives as a source of new antibacterial agents to combat a variety of bacterial infections. mdpi.com
Central Nervous System (CNS) Activity of Pyridazine Derivatives
Pyridazine derivatives have also been investigated for their activity within the central nervous system (CNS), with studies suggesting their potential in treating a range of neurological and psychiatric disorders. mdpi.comacs.orggoogle.com
Recent research has focused on the potential of pyridazine derivatives as inhibitors of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. mdpi.com Several studies have explored pyridazine-based compounds as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
Furthermore, pyridazine derivatives are being explored as positive allosteric modulators of the muscarinic M1 receptor, which is involved in cognitive processes. acs.org Activation of the M1 receptor is considered a potential therapeutic approach for improving cognitive performance in neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.org Other research has pointed to the potential of pyridazine derivatives in modulating the tripartite synapse, which could have therapeutic benefits for Alzheimer's disease by enhancing synaptic structure and function. frontiersin.org Additionally, some pyridazine derivatives are being investigated as inhibitors of the NLRP3 inflammasome, which is implicated in neuroinflammatory conditions such as Parkinson's and Alzheimer's disease. acs.org
The diverse CNS activities of pyridazine derivatives make them a promising area for the development of novel therapies for a variety of neurological and psychiatric conditions.
Modulation of Neurotransmitter Receptors (e.g., GABAA Receptor)
Analogues containing a propoxy group, specifically those based on a β-carboline scaffold which incorporates a pyridyl moiety, have been investigated for their ability to modulate γ-aminobutyric acid type A (GABA-A) receptors. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to various neuropharmacological effects.
One such analogue, 3-propoxy-β-carboline (3-PBC), has been identified as a ligand with a preference for the α1 subtype of the GABA-A receptor. nih.govjneurosci.orgrsc.org It exhibits a mixed agonist-antagonist profile at the benzodiazepine (B76468) binding site of the receptor. jneurosci.orgrsc.org In vitro studies have confirmed that 3-PBC has a low partial agonist efficacy at several diazepam-sensitive recombinant GABA-A receptor subtypes, including α1β3γ2, α2β3γ, and α3β3γ2. jneurosci.org This mixed pharmacological profile suggests that such compounds can modulate receptor activity without causing the full effects of a classical agonist, which can be advantageous in therapeutic applications. rsc.org
Behavioral and Pharmacological Efficacy in Relevant Models
The interaction of 3-propoxypyridazine analogues with GABA-A receptors has led to investigations of their effects in behavioral models, particularly concerning alcohol consumption. The GABA-A receptor system is strongly implicated in the reinforcing properties of alcohol. nih.govjneurosci.orgrsc.org
In preclinical studies using animal models, the α1-preferring ligand 3-propoxy-β-carboline (3-PBC) has demonstrated significant effects on alcohol-seeking and self-administration behaviors. When administered directly into the ventral pallidum, a brain region rich in α1-containing GABA-A receptors and involved in reward, 3-PBC markedly reduced alcohol-maintained responding in rats genetically selected for high alcohol consumption. jneurosci.org Furthermore, studies in baboons showed that repeated administration of 3-PBC significantly decreased alcohol consumption, including the total volume consumed and the number of self-administration responses. nih.govnih.gov These effects were particularly noted in the initial high-intake phase of drinking sessions, supporting the involvement of the α1-containing GABA-A receptors in alcohol reinforcement. nih.govjneurosci.orgnih.gov
| Compound Name | Receptor Target | Behavioral Model | Observed Efficacy |
| 3-Propoxy-β-carboline (3-PBC) | GABA-A (α1-preferring) | Alcohol self-administration in rats | Marked reduction in alcohol-maintained responding. jneurosci.org |
| 3-Propoxy-β-carboline (3-PBC) | GABA-A (α1-preferring) | Alcohol seeking and self-administration in baboons | Significant decrease in alcohol consumption and seeking behavior after repeated doses. nih.govnih.gov |
Other Reported Pharmacological Activities of Pyridazine Derivatives
The pyridazine core is a versatile platform that has been incorporated into compounds with a wide array of biological activities beyond neurotransmitter modulation. sarpublication.comsarpublication.com
Anti-inflammatory Properties
Numerous pyridazine and pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory effects. jscimedcentral.comresearchgate.net Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. jscimedcentral.com For instance, the pyridazinone derivative Emorfazone is clinically used in Japan as an analgesic and anti-inflammatory agent. jscimedcentral.comresearchgate.net Research has shown that certain pyridazine derivatives exhibit potent anti-inflammatory activity, sometimes superior to reference drugs like aspirin (B1665792), with the added benefit of reduced ulcerogenic effects. sarpublication.comjscimedcentral.com A series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives were found to possess anti-inflammatory properties, with the most potent compound, 7c, acting as a dual inhibitor of both COX-1 and COX-2 enzymes. nih.gov
| Compound Class | Mechanism of Action | Notable Findings |
| 3(2H)-Pyridazinones | COX Inhibition | Good analgesic and anti-inflammatory activities with low ulcerogenicity. jscimedcentral.com |
| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Not specified | Seven-fold more potent than Emorfazone. jscimedcentral.com |
| Pyrido[2,3-d]pyridazine-2,8-diones | Dual COX-1/COX-2 Inhibition | Compound 7c showed 82% inhibition of ear edema in an in vivo model. nih.gov |
Antihypertensive and Cardiovascular Effects
Pyridazine derivatives have been extensively studied for their effects on the cardiovascular system, with many compounds exhibiting antihypertensive properties. tandfonline.comresearchgate.netresearchgate.net These effects are often mediated through mechanisms such as vasodilation. tandfonline.com For example, a series of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives were screened for their vasodilatory action. tandfonline.com Some novel dihydropyridazin-3(2H)-ones were found to reduce mean arterial blood pressure in models, with efficacy comparable to or greater than standard drugs like propranolol (B1214883) and hydralazine. tandfonline.com
Enzyme Inhibitory Profiles (e.g., PDE-5, PIM-1 kinase, AChE, PARP inhibitors)
The structural versatility of the pyridazine nucleus has made it a valuable scaffold for designing inhibitors of various clinically relevant enzymes. sarpublication.com
Phosphodiesterase (PDE) Inhibitors: Pyrazolo[3,4-d]pyridazinones have been investigated as inhibitors of phosphodiesterase-5 (PDE-5). tandfonline.com
PIM-1 Kinase Inhibitors: PIM-1 kinase is a target in cancer therapy. Imidazo[1,2-b]pyridazine (B131497) derivatives, such as SGI-9481, and triazolo[4,3-b]pyridazine derivatives have been identified as PIM-1 inhibitors. researchgate.netsemanticscholar.orggoogle.com Similarly, pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against PIM-1 kinase. nih.gov
Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, inhibiting AChE is a key therapeutic strategy. researchgate.net Several studies have identified pyridazine analogues as potent AChE inhibitors. researchgate.netnih.govmdpi.comacs.org For example, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine was found to be a potent and highly selective inhibitor of human AChE. acs.org Computational and in vitro studies on other pyridazine series have confirmed their potential as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.com
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is crucial for DNA repair, and its inhibition is a strategy for cancer treatment. ekb.egekb.eg Pyridazine-based compounds, including pyridopyridazinone and pyrrolo[1,2-b]pyridazine (B13699388) derivatives, have been developed as potent PARP-1 inhibitors, with some showing activity at nanomolar concentrations, comparable to the clinical drug Olaparib. ekb.egnih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. For pyridazine derivatives, SAR studies have provided valuable insights into how structural modifications influence their diverse pharmacological activities. nih.govexlibrisgroup.com
For AChE inhibitors , SAR analysis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives revealed that substitutions on the pyridazine ring are critical for potency and selectivity. acs.org The introduction of a methyl group at the 5-position of the pyridazine ring, as in compound 4c, significantly increased selectivity for human AChE over BuChE. Fusing an indenone ring to the pyridazine core (compound 4g) resulted in a 12-fold increase in potency. acs.org
In the development of PARP-1 inhibitors , SAR studies on pyrrolo[1,2-b]pyridazine derivatives led to the discovery of compounds with high potency and selectivity for PARP-1 over PARP-2. researchgate.netnih.gov For pyridopyridazinone derivatives designed as Olaparib isosteres, molecular modeling indicated that the scaffold fits well into the PARP-1 active site, forming key hydrogen bonds and stacking interactions that stabilize the complex. nih.gov
Regarding antihypertensive activity , SAR studies on pyridazinone derivatives have shown that substitution on the 6-aryl ring is important. For instance, the presence of a biphenyl (B1667301) substituent at the C-6 position of the pyridazine ring showed maximum activity in one series of compounds. researchgate.net
The SAR of PIM-1 kinase inhibitors based on a triazolo[4,3-b]pyridazine scaffold has also been investigated to understand the structural features required for potent interaction with the enzyme's active site. researchgate.net These studies collectively demonstrate that systematic modification of the pyridazine core and its substituents is a powerful strategy for developing potent and selective therapeutic agents for a variety of diseases.
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of pyridazine derivatives can be finely tuned by altering the substituents on the pyridazine core. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, are crucial in optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. gardp.orgcollaborativedrug.com
Research on various pyridazine analogues has demonstrated the profound impact of substituent modifications. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, the nature of the substituent at the 4-position was found to have a significant influence on their anti-HIV-1 activity. mdpi.com Specifically, derivatives with an ethyl ester at this position and various phenyl or indol-3-yl groups attached to the pyrrole (B145914) nitrogen exhibited potent activity. mdpi.com
In another study focused on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones, modifications led to compounds with potent analgesic and anti-inflammatory activities, in some cases exceeding the potency of standard drugs like aspirin and indomethacin, without the common side effect of gastric ulceration. sarpublication.com The presence of a heterocyclic ring at the six-position and an acetamide (B32628) side chain at the second position of the pyridazinone ring were identified as key for enhancing these activities. sarpublication.com
Furthermore, the introduction of different arylpiperazin-1-yl-carbonylalkyl moieties on the nitrogen atom at the 2-position of 4,6-diphenyl-3(2H)-pyridazinones resulted in compounds with analgesic and anti-inflammatory properties. sarpublication.com These examples underscore the principle that even minor changes to the substituents on the pyridazine scaffold can lead to significant changes in biological outcomes.
The development of potent and selective inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory processes, has been a focus of research involving pyridazinone derivatives. scirp.orgsarpublication.com Heterocyclic-fused pyridazinones have emerged as effective PDE-4 inhibitors with anti-inflammatory action. sarpublication.com Specifically, pyrido[2,3-d]pyridazinones have been identified as potent and selective PDE IV inhibitors, showing promise for the treatment of asthma and inflammation. scirp.org
The following table summarizes the impact of key substituent modifications on the biological activity of various pyridazine analogues based on published research findings.
| Core Scaffold | Position of Modification | Substituent | Observed Biological Activity |
| Pyrrolo[3,4-c]pyridine-1,3-dione | 4 | Ethyl ester | Potent anti-HIV-1 activity mdpi.com |
| 6-Substituted-3(2H)-pyridazinone | 2 and 6 | Acetamide side chain and heterocyclic ring | Enhanced analgesic and anti-inflammatory activity sarpublication.com |
| 4,6-Diphenyl-3(2H)-pyridazinone | 2 | 4-Arylpiperazin-1-yl-carbonylalkyl moieties | Analgesic and anti-inflammatory properties sarpublication.com |
| Pyrido[2,3-d]pyridazinone | - | Heterocyclic fusion | Potent and selective PDE IV inhibition scirp.org |
Identification of Pharmacophoric Elements within the Alkoxypyridazine Scaffold
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. unina.itbabrone.edu.in Identifying the key pharmacophoric elements within the alkoxypyridazine scaffold is essential for designing new molecules with desired biological activities. nih.gov
The alkoxypyridazine moiety itself can be considered a key structural component or scaffold. biosolveit.de The arrangement of the alkoxy group and the nitrogen atoms in the pyridazine ring creates a specific three-dimensional pattern of hydrogen bond acceptors and hydrophobic regions that can interact with biological macromolecules like enzymes and receptors. nih.gov
For instance, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets. rsc.org The propoxy group, being hydrophobic, can engage in van der Waals interactions or fit into hydrophobic pockets within a protein's active site. mdpi.com The flexibility of the propoxy chain allows it to adopt various conformations to optimize these interactions.
The concept of a "privileged structure" is relevant here, where certain molecular scaffolds, like the pyridazine ring system, are found in drugs targeting multiple different receptors. unina.it This suggests that the pyridazine core provides a versatile framework that can be decorated with different functional groups to achieve specific biological effects.
In the context of this compound analogues, the pharmacophore can be defined by:
The relative spatial arrangement of the two nitrogen atoms in the pyridazine ring.
The presence and orientation of the propoxy group, which contributes to the hydrophobic character and can influence solubility and membrane permeability.
The nature and position of other substituents on the pyridazine ring, which modulate the electronic properties and steric profile of the molecule. gardp.org
For example, in the design of GPR119 agonists based on a pyrrolo[3,4-c]pyridine-1,3-dione scaffold, replacing an oxygen linker with sulfur or an amino group resulted in a decrease in efficacy, highlighting the importance of the specific atom in that position for maintaining the pharmacophoric pattern. mdpi.com
The table below outlines the fundamental pharmacophoric features of the alkoxypyridazine scaffold.
| Pharmacophoric Feature | Structural Element | Potential Interaction with Biological Target |
| Hydrogen Bond Acceptor | Pyridazine Nitrogen Atoms | Formation of hydrogen bonds with amino acid residues in the target protein. rsc.org |
| Hydrophobic Region | Propoxy Group | Van der Waals interactions within hydrophobic pockets of the target. mdpi.com |
| Aromatic System | Pyridazine Ring | π-π stacking interactions with aromatic amino acid residues. |
| Dipole Moment | Overall Molecule | Electrostatic interactions with the target's binding site. |
Analytical Method Development and Validation for 3 Propoxypyridazine
Development of Chromatographic Methods (e.g., HPLC) for Purity and Quantitative Analysis
The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for assessing the purity and performing quantitative analysis of chemical compounds. An HPLC method for 3-Propoxypyridazine would typically be developed to separate it from any process impurities or degradation products. This process involves a systematic selection of a suitable stationary phase (column), mobile phase composition (solvents), flow rate, and detector wavelength to achieve optimal separation and sensitivity. However, specific details of such a developed method for this compound, including chromatograms and retention times, are not available in the public domain.
Validation of Analytical Procedures for this compound and Related Compounds
Following the development of an analytical method, a thorough validation process is required to ensure its reliability, accuracy, and consistency for its intended purpose. This validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Precision, Accuracy, and Robustness Studies
The validation of an analytical method for this compound would necessitate studies to demonstrate its precision, accuracy, and robustness.
Precision studies would evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment variability).
Accuracy would be determined by assessing the closeness of the test results obtained by the method to the true value. This is often evaluated using recovery studies by spiking a sample with a known quantity of this compound.
Robustness testing would involve making small, deliberate variations in method parameters (such as pH of the mobile phase, column temperature, or flow rate) to assess the method's capacity to remain unaffected.
Despite the critical nature of these studies, no specific data or research findings detailing the precision, accuracy, or robustness of an analytical method for this compound have been published.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. These parameters are crucial for analyzing impurities and trace amounts of the compound. The determination of LOD and LOQ for this compound would be a key component of method validation, but specific values derived from experimental data are not publicly documented.
Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of a SIAM for this compound would involve subjecting the compound to stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation. The method would then need to demonstrate that it can effectively separate the intact compound from any degradation products that may form. This ensures that the method can accurately measure the concentration of the active substance without interference from its degradants. Currently, there is no published research on the development or validation of a stability-indicating method for this compound.
Applications of 3 Propoxypyridazine in Materials Science and Agrochemicals
Pyridazines in Opto-electronic Materials (e.g., Fluorescent Properties, Semiconductor Devices)
The pyridazine (B1198779) core is a key structural motif in the development of advanced optoelectronic materials due to its inherent electron-accepting nature. mdpi.com This property is advantageous in creating donor-acceptor (D-A) type materials, which are fundamental to various optoelectronic applications.
Fluorescent Properties:
Pyridazine derivatives have been a focus of research for their fluorescent properties, particularly in the development of materials for organic light-emitting diodes (OLEDs). A notable phenomenon observed in some pyridazine-based materials is thermally activated delayed fluorescence (TADF). mdpi.com TADF allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to enhanced device efficiency. mdpi.com
For instance, donor-acceptor molecules synthesized with a pyridazine acceptor core and donor moieties like 9,9-dimethyl-9,10-dihydroacridine (B1200822) or phenoxazine (B87303) exhibit TADF. mdpi.com These compounds show emission in the green to orange-red region of the spectrum, with fluorescence lifetimes in the nanosecond range. mdpi.com The emission characteristics are also influenced by the solvent environment, a phenomenon known as solvatochromism. mdpi.com
Interactive Data Table: Photophysical Properties of Pyridazine-Based TADF Emitters
| Compound | Donor Moiety | Emission Max (Toluene) | Fluorescence Lifetime (ns) |
|---|---|---|---|
| Pyridazine Derivative 1 | 9,9-dimethyl-9,10-dihydroacridine | 534 nm | 93 |
Semiconductor Devices:
The unique electronic properties of pyridazine derivatives make them suitable for use in semiconductor devices. waferworld.comvishay.comtifrh.res.in In the context of OLEDs, pyridazine-based materials can function as the emissive layer. mdpi.com The ability of these materials to form stable amorphous glasses with high glass transition temperatures is also a crucial characteristic for device fabrication and longevity. mdpi.com
The design of optoelectronic materials often involves the study and application of electrical devices that source, detect, and control light. waferworld.com The interaction of light with electronic materials, particularly semiconductors, is a key aspect of this field. waferworld.com Materials for light-emitting diodes (LEDs) in the visible spectrum typically have bandgaps between 1.8 and 3.1 eV. vishay.com While traditional semiconductors like silicon and germanium are not ideal for light emission due to their indirect bandgaps, III-V semiconductor compounds are more suitable. vishay.com The development of novel organic materials, including those based on pyridazine, offers an alternative route to efficient light-emitting devices. mdpi.comtifrh.res.in
Potential in Advanced Material Design
The versatility of the pyridazine scaffold extends beyond optoelectronics into the broader field of advanced material design. researchgate.net Researchers are exploring pyridazine derivatives for a range of applications by modifying their structure to tune their physical and chemical properties. researchgate.netscholarsresearchlibrary.com
Key Areas of Exploration:
High-Energy Materials: The nitrogen-rich structure of the pyridazine ring makes it a candidate for the development of energetic materials. researchgate.net Fused-ring systems incorporating tetrazolo[4,3-b]pyridazine have been synthesized and studied for their energetic properties. researchgate.net
Functional Polymers: Pyridazinone derivatives, a related class of compounds, can be functionalized at various positions on the ring, making them valuable building blocks for new polymers. scholarsresearchlibrary.com
Push-Pull Fluorophores: Tripodal push-pull fluorophores with a D(-π-)A3 arrangement have been designed and synthesized using pyridazine derivatives. researchgate.net These materials have potential applications in sensing and imaging.
The design of these advanced materials often relies on computational methods, such as density functional theory (DFT), to predict their geometries and electronic characteristics before synthesis. mdpi.com This computational approach aids in the rational design of molecules with desired properties.
Agrochemical Applications of Pyridazine Derivatives (e.g., Herbicides, Plant Growth Factors)
Pyridazine and its derivatives are significant in the agrochemical industry, contributing to the development of herbicides, insecticides, fungicides, and plant growth regulators. researchgate.netglobenewswire.com Their high activity and favorable environmental profile have made them attractive core structures for new crop protection products. researchgate.net
Herbicides:
Pyridazine derivatives are used in the formulation of various herbicides. globenewswire.combusinesswire.com The pyridazine moiety is a key component in several commercial and developmental herbicides designed to control weeds and improve crop yields. researchgate.netbusinesswire.com
Plant Growth Factors:
Certain pyridazine derivatives have been reported to exhibit plant growth regulating effects. scholarsresearchlibrary.com These compounds can influence various physiological processes in plants, potentially leading to improved growth, development, and stress tolerance. The development of compounds that can regulate plant growth is an active area of research in agrochemicals. google.com
The broad spectrum of biological activity associated with pyridazine derivatives underscores their importance in the ongoing search for new and effective agrochemical solutions. scholarsresearchlibrary.comresearchgate.net The ability to synthesize a wide variety of substituted pyridazines allows for the fine-tuning of their biological effects. researchgate.netresearchgate.net
Future Research Directions and Translational Perspectives for 3 Propoxypyridazine
Innovations in Synthesis and Sustainable Production
The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. Future research on 3-Propoxypyridazine should prioritize the development of innovative and environmentally friendly production methods.
Current synthetic strategies for pyridazine (B1198779) derivatives often involve multi-step processes. ijcrt.org A key area for innovation lies in the adoption of green chemistry principles. This includes the use of microwave-assisted synthesis and solvent-free reaction conditions, which have been shown to accelerate reaction times and increase yields for other pyridazine derivatives. researchgate.net Exploring one-pot, multi-component reactions could also offer a more streamlined and atom-economical approach to the synthesis of this compound. ijcrt.org
Furthermore, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has proven effective for the functionalization of the pyridazine core. mdpi.com Future work could focus on optimizing these catalytic systems for the specific synthesis of this compound, potentially utilizing more sustainable and earth-abundant metal catalysts.
Table 1: Chemical Data for this compound
| Property | Value |
| CAS Number | 748141-89-1 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | CCCOc1cccnn1 |
Data sourced from Arctom Scientific. arctomsci.com
Exploration of Novel Biological Targets and Therapeutic Areas
Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. rjptonline.orgsarpublication.com This suggests that this compound could hold significant therapeutic potential waiting to be unlocked.
Future research should focus on screening this compound against a diverse panel of biological targets. Given that many pyridazine-containing compounds act as kinase inhibitors, investigating the interaction of this compound with various kinases implicated in cancer and inflammatory diseases would be a logical starting point. nih.gov For instance, derivatives of the related imidazo[1,2-b]pyridazine (B131497) scaffold have shown potent kinase inhibitory activity. nih.gov
Moreover, the pyridazine nucleus is a key component in drugs targeting the central nervous system. eurekaselect.com Therefore, exploring the potential of this compound to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases is a promising avenue. The structural similarity to other bioactive heterocyclic compounds suggests that it could serve as a valuable scaffold in drug discovery. rjptonline.org
Advanced Computational Modeling for Drug Design and Material Science
Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. Advanced computational studies on this compound could significantly accelerate its development in both medicine and materials science.
In the realm of drug design , molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.gov These in silico methods can help prioritize experimental testing and guide the design of more potent and selective derivatives. Quantitative Structure-Activity Relationship (QSAR) studies could also be conducted on a library of related pyridazine compounds to identify the key structural features responsible for their biological activity.
In materials science , computational chemistry can be used to predict the electronic and photophysical properties of this compound. mdpi.com Density functional theory (DFT) calculations, for example, can provide insights into its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The pyridazine core is known to influence the charge transport characteristics of organic semiconductor materials. mdpi.com
Development of Advanced Analytical Techniques
The development of robust and sensitive analytical methods is crucial for the characterization and quantification of this compound in various matrices. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental, future research could focus on developing more advanced and specialized analytical protocols. eco-vector.com
High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) can be optimized for the trace analysis of this compound and its potential metabolites in biological samples. This would be essential for pharmacokinetic and metabolism studies.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear multiple bond coherence (HMBC), can provide unambiguous structural elucidation, which is particularly important for the characterization of novel derivatives.
Furthermore, the development of specific biosensors or chemical sensors for the detection of this compound could be explored, which would have applications in environmental monitoring and quality control.
Interdisciplinary Research Opportunities
The versatile nature of the pyridazine scaffold provides a fertile ground for interdisciplinary research. The future development of this compound will greatly benefit from collaborations between different scientific disciplines.
Medicinal Chemistry and Biology: A close collaboration between synthetic chemists and biologists will be essential to design, synthesize, and evaluate the biological activity of novel this compound derivatives. This synergy is crucial for identifying lead compounds and understanding their mechanism of action.
Chemistry and Materials Science: The interface between chemistry and materials science offers exciting opportunities to explore the application of this compound in functional materials. mdpi.com This could involve the synthesis of polymers or coordination complexes incorporating the this compound unit to create materials with novel optical or electronic properties.
Computational Science and Experimental Science: The integration of computational modeling with experimental validation is a powerful strategy to accelerate the discovery process. Computational chemists can guide the design of new molecules, while experimentalists can synthesize and test these predictions, creating a synergistic feedback loop.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-propoxypyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach may start with pyridazine derivatives (e.g., 3-chloropyridazine) reacting with propanol under reflux in the presence of a base (e.g., KOH) to introduce the propoxy group .
- Key parameters include:
- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and its intermediates?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on chemical shifts for the propoxy group (δ ~1.0–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyridazine ring protons (δ ~7.0–8.5 ppm) .
- IR : Confirm C-O-C stretching (~1100 cm<sup>−1</sup>) and aromatic C=N/C=C (~1600 cm<sup>−1</sup>).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H9N2O: calculated 153.0764) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental designs (e.g., cell lines, assay protocols). Strategies include:
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to control conditions).
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity trends .
- Reproducibility Checks : Validate results across independent labs using identical compound batches and protocols .
Q. What computational methods are effective for predicting the binding affinity of this compound derivatives to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). Validate with crystallographic data if available .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.
- Free Energy Calculations : MM-PBSA/GBSA methods to estimate binding energies .
Q. How can reaction yields for this compound derivatives be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve efficiency .
- In Situ Monitoring : Use LC-MS or FTIR to detect intermediates and optimize quenching times .
Q. What strategies are recommended for analyzing pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- ADMET Profiling :
- Absorption : Caco-2 cell assays for permeability.
- Metabolism : Liver microsome stability tests (human/rat).
- Toxicity : Ames test for mutagenicity .
- In Vivo Studies : Administer radiolabeled compounds to track distribution and excretion in rodent models .
Data Analysis & Interpretation
Q. How should researchers handle outliers in spectroscopic or bioassay datasets for this compound?
- Methodological Answer :
- Statistical Filters : Apply Grubbs’ test (α = 0.05) to identify significant outliers.
- Root-Cause Analysis : Check for instrument calibration errors, sample contamination, or degradation (e.g., HPLC purity checks) .
Q. What frameworks support the integration of contradictory data into a coherent SAR model for pyridazine derivatives?
- Methodological Answer :
- Bayesian Modeling : Weight data points by experimental reliability (e.g., high-throughput vs. low-throughput studies).
- Consensus Clustering : Group compounds by shared bioactivity patterns across disparate datasets .
Ethical & Compliance Considerations
Q. What protocols ensure compliance with safety standards when handling reactive intermediates in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
